1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol
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Overview
Description
1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C10H14N2O It features a pyridine ring attached to a pyrrolidine ring through a methylene bridge, with a hydroxyl group on the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol typically involves the reaction of pyridine-4-carbaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of pyridine-4-carbaldehyde with pyrrolidine using sodium triacetoxyborohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the pyridine ring.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of pyridin-4-ylmethylpyrrolidin-3-one.
Reduction: Formation of 1-(piperidin-4-ylmethyl)pyrrolidin-3-ol.
Substitution: Formation of halogenated derivatives such as 1-(Pyridin-4-ylmethyl)-3-bromopyrrolidine.
Scientific Research Applications
1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.
Comparison with Similar Compounds
1-(Piperidin-4-ylmethyl)pyrrolidin-3-ol: Similar structure but with a piperidine ring instead of a pyridine ring.
1-(Pyridin-4-ylmethyl)pyrrolidin-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(Pyridin-4-ylmethyl)-3-bromopyrrolidine: Similar structure but with a bromine atom on the pyrrolidine ring.
Uniqueness: 1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol is unique due to the presence of both a pyridine ring and a hydroxyl group, which allows for diverse chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-3-6-12(8-10)7-9-1-4-11-5-2-9/h1-2,4-5,10,13H,3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCOHESZBBNHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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